molecular formula C10H12ClN5O3 B025474 5'-Chloro-2'-deoxyformycin A CAS No. 103090-53-5

5'-Chloro-2'-deoxyformycin A

Cat. No. B025474
M. Wt: 285.69 g/mol
InChI Key: OUIKNXADYLNPTR-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-2'-deoxyformycin A (clofarabine) is a synthetic purine nucleoside analog that has been used as an anticancer agent. It was first synthesized in 1970 by researchers at the Southern Research Institute. Clofarabine is a prodrug that is converted into its active form, 5'-triphosphate, inside the cell. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.

Mechanism Of Action

Clofarabine exerts its antitumor activity by inhibiting DNA synthesis and repair. It is converted into its active form, 5'-triphosphate, inside the cell, where it competes with natural nucleotides for incorporation into DNA. Once incorporated, 5'-Chloro-2'-deoxyformycin A induces DNA damage and triggers apoptosis, or programmed cell death. In addition, 5'-Chloro-2'-deoxyformycin A has been shown to inhibit ribonucleotide reductase, an enzyme that is involved in DNA synthesis.

Biochemical And Physiological Effects

Clofarabine has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA synthesis and repair, 5'-Chloro-2'-deoxyformycin A has been shown to induce oxidative stress and activate the immune system. It has also been shown to inhibit the activity of certain enzymes involved in cell signaling and metabolism.

Advantages And Limitations For Lab Experiments

Clofarabine has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of DNA synthesis and repair, and has been shown to have potent antitumor activity in preclinical studies. However, 5'-Chloro-2'-deoxyformycin A also has a number of limitations. It is a prodrug that requires activation inside the cell, and its activity can be affected by a number of factors, including cellular uptake and metabolism.

Future Directions

There are a number of future directions for research on 5'-Chloro-2'-deoxyformycin A. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of the drug. Another area of interest is the identification of biomarkers that can predict response to 5'-Chloro-2'-deoxyformycin A and guide patient selection. In addition, there is interest in the development of combination therapies that can enhance the antitumor activity of 5'-Chloro-2'-deoxyformycin A and overcome resistance mechanisms. Finally, there is interest in the use of 5'-Chloro-2'-deoxyformycin A in other areas of medicine, such as autoimmune diseases and viral infections.

Synthesis Methods

Clofarabine is synthesized from 2'-deoxyadenosine through a series of chemical reactions. The synthesis involves the selective chlorination of 2'-deoxyadenosine at the 5'-position, followed by protection of the 3'- and 5'-hydroxyl groups. The protected intermediate is then subjected to a series of reactions to introduce the formyl group at the 2'-position. The final step involves deprotection of the hydroxyl groups to yield 5'-Chloro-2'-deoxyformycin A.

Scientific Research Applications

Clofarabine has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to have potent antitumor activity in preclinical studies, and has been evaluated in clinical trials for the treatment of leukemia, lymphoma, and solid tumors. In particular, 5'-Chloro-2'-deoxyformycin A has shown promise in the treatment of pediatric acute lymphoblastic leukemia (ALL), a type of cancer that is difficult to treat with conventional chemotherapy.

properties

CAS RN

103090-53-5

Product Name

5'-Chloro-2'-deoxyformycin A

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

(2R,3S,5R)-5-(7-amino-5-chloro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12ClN5O3/c11-10-13-7-6(15-16-8(7)9(12)14-10)4-1-3(18)5(2-17)19-4/h3-5,17-18H,1-2H2,(H,15,16)(H2,12,13,14)/t3-,4+,5+/m0/s1

InChI Key

OUIKNXADYLNPTR-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O

SMILES

C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O

Canonical SMILES

C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O

Other CAS RN

103090-53-5

synonyms

2'-deoxy-5'-chloroformycin
5'-chloro-2'-deoxyformycin A

Origin of Product

United States

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